molecular formula C10H17F2NO2 B2944154 Tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate CAS No. 2248357-50-6

Tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate

Cat. No.: B2944154
CAS No.: 2248357-50-6
M. Wt: 221.248
InChI Key: XCLMDZIVCDQQDY-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate: is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and two fluorine atoms. The tert-butyl ester group is attached to the carboxylate functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available cyclobutane derivatives.

    Fluorination: Introduction of fluorine atoms can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming imines or oximes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Imines, oximes.

    Reduction: Alcohols.

    Substitution: Amines, ethers, thioethers.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as a building block in the synthesis of more complex molecules.

    Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibition: Potential use in the design of enzyme inhibitors due to its structural features.

    Bioconjugation: Can be used in bioconjugation techniques for labeling and tracking biomolecules.

Medicine

    Drug Development: Investigated for its potential in developing new therapeutic agents, particularly in oncology and infectious diseases.

Industry

    Material Science: Used in the development of new materials with unique properties due to its fluorinated cyclobutane core.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and metabolic stability, making it a potent candidate in drug design. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.

    1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid: Without the tert-butyl ester group, it has different solubility and reactivity profiles.

Uniqueness

    Fluorination: The presence of fluorine atoms significantly enhances the compound’s stability and lipophilicity, making it unique compared to non-fluorinated analogs.

    Versatility: The combination of the cyclobutane ring, aminomethyl group, and tert-butyl ester makes it a versatile intermediate for various synthetic applications.

Tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-8(2,3)15-7(14)9(6-13)4-10(11,12)5-9/h4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLMDZIVCDQQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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